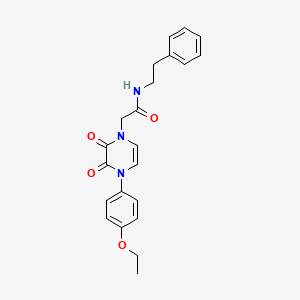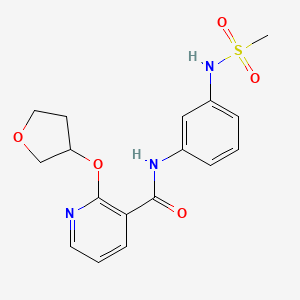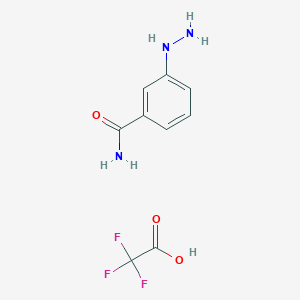![molecular formula C19H23FN2O5S B2382771 1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-77-8](/img/structure/B2382771.png)
1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione: is a complex organic molecule, known for its diverse chemical functionalities and unique three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps starting from commercially available precursors. Key steps include the formation of the bicyclic octane core and the attachment of the ethoxy-fluorophenylsulfonyl moiety. Typical reaction conditions include the use of polar aprotic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production might scale these reactions using flow chemistry techniques to ensure higher yields and reproducibility. The process would likely involve continuous processing with precise control over reaction parameters to optimize productivity and quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various reactions including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Potentially reducing specific functional groups to their corresponding alcohols or amines.
Substitution: Especially at the fluorophenylsulfonyl site, where nucleophiles could substitute the sulfonyl group.
Common Reagents and Conditions
Oxidation: Often performed with reagents like potassium permanganate or chromium trioxide.
Reduction: Typically involves hydrogen gas with a palladium catalyst or lithium aluminium hydride.
Substitution: Uses nucleophiles like amines or thiols under mild to moderate conditions.
Major Products
Major products depend on the type of reaction but typically include substituted derivatives, oxidized compounds, or reduced forms retaining the bicyclic structure.
Aplicaciones Científicas De Investigación
This compound finds applications across various fields:
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for possible therapeutic properties, including activity against specific biological targets.
Industry: Could be used as a functional additive in materials science.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets. These interactions involve binding to proteins or enzymes, potentially altering their function. The ethoxy-fluorophenylsulfonyl group plays a crucial role in these interactions, contributing to the compound's specificity and potency.
Comparación Con Compuestos Similares
Compared to other similar bicyclic molecules:
Unique Structure: The presence of the ethoxy-fluorophenylsulfonyl group sets it apart.
Chemical Versatility: This compound's functional groups make it more reactive under various conditions.
Similar Compounds: Other azabicyclo[3.2.1]octane derivatives with different substituents but lacking the combined features found in this molecule.
This compound's blend of structural complexity and chemical reactivity makes it a valuable candidate for further research and application in various scientific domains.
Propiedades
IUPAC Name |
1-[8-(4-ethoxy-3-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S/c1-2-27-17-6-5-15(11-16(17)20)28(25,26)22-12-3-4-13(22)10-14(9-12)21-18(23)7-8-19(21)24/h5-6,11-14H,2-4,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDJRWBKAQJWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2382690.png)
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2382691.png)
![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2382693.png)

![6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2382699.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2382701.png)
![1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2382703.png)

![[(4-Chlorobut-2-yn-1-yl)sulfanyl]carbonitrile](/img/structure/B2382707.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B2382708.png)

![3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382710.png)
